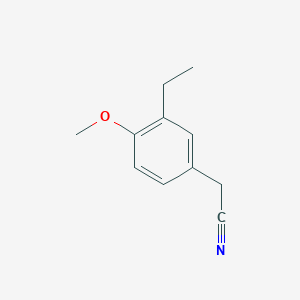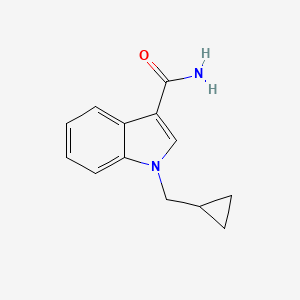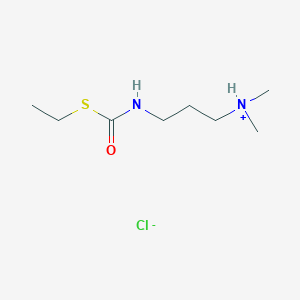![molecular formula C16H15N3O B8629495 [4-(quinolin-2-ylmethoxy)phenyl]hydrazine](/img/structure/B8629495.png)
[4-(quinolin-2-ylmethoxy)phenyl]hydrazine
概要
説明
[4-(quinolin-2-ylmethoxy)phenyl]hydrazine is a compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(quinolin-2-ylmethoxy)phenyl]hydrazine typically involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a suitable solvent and base. One common method involves the use of 1-pentanol as the solvent and sodium carbonate as the base . The reaction proceeds through nucleophilic substitution, where the phenylhydrazine attacks the chloroquinoline to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[4-(quinolin-2-ylmethoxy)phenyl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The phenylhydrazine group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [4-(quinolin-2-ylmethoxy)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its biological activity .
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the phenylhydrazine group.
2-Chloroquinoline: A precursor in the synthesis of [4-(quinolin-2-ylmethoxy)phenyl]hydrazine.
Phenylhydrazine: A reagent used in the synthesis of the compound.
Uniqueness
This compound is unique due to the presence of both the quinoline and phenylhydrazine moieties, which contribute to its diverse chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications, distinguishing it from other quinoline derivatives .
特性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
[4-(quinolin-2-ylmethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C16H15N3O/c17-19-13-7-9-15(10-8-13)20-11-14-6-5-12-3-1-2-4-16(12)18-14/h1-10,19H,11,17H2 |
InChIキー |
LBLWJCOOLUGHGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)NN |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3-{[(2-amino-1,3-thiazol-4-YL)methyl]sulfanyl}propanoate](/img/structure/B8629413.png)













